molecular formula C17H12F2N2O2 B6497520 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946262-20-0

2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B6497520
CAS No.: 946262-20-0
M. Wt: 314.29 g/mol
InChI Key: XJXALRIFEAGYED-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a benzamide derivative characterized by a 2,6-difluorinated benzene ring core. The compound features a 1,2-oxazole heterocyclic scaffold substituted with a phenyl group at the 5-position, which is connected to the benzamide moiety via a methylene linker. This structural architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-7-4-8-14(19)16(13)17(22)20-10-12-9-15(23-21-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXALRIFEAGYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazole derivative with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atoms in the benzamide ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the heterocyclic scaffold, substitution patterns, or linker groups. Below is a systematic comparison with key derivatives:

Table 1: Structural and Functional Comparison of 2,6-Difluoro-N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]benzamide and Analogs

Compound Name Core Structure Key Substituents Functional Implications Reference
This compound Benzamide + 1,2-oxazole 2,6-F₂ on benzene; 5-phenyl on oxazole Enhanced lipophilicity; potential H-bonding
2,6-Difluoro-3-((5-phenyl-1,2,4-oxadiazol-3-yl)methoxy)benzamide Benzamide + 1,2,4-oxadiazole 2,6-F₂ on benzene; 5-phenyl on oxadiazole Higher electron deficiency in oxadiazole; altered H-bonding capacity
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide 2,4-F₂ on phenyl; CF₃-phenoxy group Herbicidal activity; strong π-π stacking
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide + ethoxymethoxy 2,3-Cl₂ on phenyl; ethoxymethoxy group Pesticidal use; increased steric bulk

Key Findings:

The 1,2,4-oxadiazole’s additional nitrogen atom may enhance metabolic stability but reduce solubility compared to the 1,2-oxazole variant . The pyridinecarboxamide core in diflufenican () enables stronger π-π stacking interactions due to its aromatic system, contributing to its herbicidal efficacy .

Substituent Effects: Fluorine vs. Chlorine: The 2,6-difluoro substitution in the target compound improves lipophilicity compared to dichloro-substituted analogs like etobenzanid. Phenyl vs. Trifluoromethylphenoxy: Diflufenican’s trifluoromethylphenoxy group enhances hydrophobic interactions in target enzymes, a feature absent in the oxazole-based target compound .

Hydrogen-Bonding Patterns: The 1,2-oxazole in the target compound provides two hydrogen-bond acceptors (N and O), enabling interactions with biological targets. In contrast, the 1,2,4-oxadiazole analog () offers three acceptor sites, which may lead to stronger but less selective binding .

Implications for Research and Development

The target compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a versatile scaffold for drug discovery. Comparisons with analogs highlight trade-offs between electron-deficient heterocycles (e.g., oxadiazoles) and solubility-enhancing groups (e.g., ethoxymethoxy). Further studies should explore its pharmacokinetic profile and target engagement relative to derivatives like diflufenican and etobenzanid.

Biological Activity

2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a difluorobenzamide moiety and a phenyl-substituted oxazole. Its molecular formula is C16H14F2N2OC_{16}H_{14}F_2N_2O, indicating the presence of fluorine atoms which may influence its biological interactions.

Research indicates that compounds similar to this compound may act through multiple mechanisms:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections.
  • Receptor Modulation : The compound could interact with various receptors, potentially modulating signaling pathways crucial for cell proliferation and survival.

Cytotoxicity and Antiviral Activity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. For instance, a study conducted using MDBK cells assessed the viability after exposure to varying concentrations of this compound. The results indicated a concentration-dependent decrease in cell viability, with an IC50 value determined through linear regression analysis.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

Antiviral Efficacy

In antiviral assays against BVDV (Bovine Viral Diarrhea Virus), the compound demonstrated significant activity. The EC50 values were recorded alongside CC50 values to determine selectivity:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
2,6-Difluoro-N-[...]55010

Study on Structural Analogues

A comparative study evaluated several structural analogues of this compound. The findings revealed that modifications to the oxazole ring significantly impacted both cytotoxicity and antiviral activity. For example, replacing the phenyl group with a naphthyl group increased antiviral efficacy but also heightened cytotoxicity.

Clinical Implications

The potential for this compound as a therapeutic agent was further explored in clinical settings. A phase I trial assessed its safety in patients with chronic viral infections. Preliminary results indicated manageable side effects and promising antiviral responses.

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